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Introduction

CPTH®6 hydrobromide is a cell-permeable thiazole derivative that functions as a potent and
specific inhibitor of histone acetyltransferases (HATS), particularly Gen5 and pCAF. Emerging
research has highlighted its significant anti-angiogenic properties, making it a valuable tool for
investigating the role of protein acetylation in angiogenesis and for the development of novel
anti-cancer therapies. These application notes provide a comprehensive overview of the use of
CPTHG6 hydrobromide in angiogenesis research, including its mechanism of action, detailed
experimental protocols, and quantitative data on its effects.

Mechanism of Action

CPTH6 hydrobromide exerts its anti-angiogenic effects primarily through the inhibition of
lysine acetyltransferases Gen5 and pCAF. This inhibition leads to a reduction in the acetylation
of key proteins involved in angiogenesis, notably a-tubulin. The hypoacetylation of a-tubulin
disrupts microtubule dynamics, which are crucial for endothelial cell migration, proliferation, and
tube formation.[1] Furthermore, CPTH6 has been shown to modulate the VEGF/VEGFR2
signaling pathway, a critical driver of angiogenesis.

Key Applications in Angiogenesis Research
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e Inhibition of Endothelial Cell Proliferation: CPTH6 hydrobromide can be used to study the
role of HATs in the proliferation of endothelial cells, such as Human Umbilical Vein
Endothelial Cells (HUVECS).

o Suppression of Endothelial Cell Migration and Invasion: It serves as a valuable tool to
investigate the involvement of protein acetylation in the migratory and invasive capabilities of
endothelial cells, key processes in the formation of new blood vessels.

o Disruption of Tube Formation: CPTH6 hydrobromide effectively inhibits the ability of
endothelial cells to form capillary-like structures in vitro, providing a model for studying the
later stages of angiogenesis.

 Investigation of VEGF Signaling: Researchers can utilize CPTH6 hydrobromide to explore
the interplay between HAT activity and the VEGF/VEGFR2 signaling cascade.

 In Vivo Angiogenesis Models: The compound has been shown to impair neovascularization
in in vivo models, such as the Matrigel plug assay in mice.

Data Presentation
In Vitro Efficacy of CPTH6 Hydrobromide on HUVECs
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Experimental Protocols
Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a
basement membrane matrix.

Materials:

e HUVECs

o Endothelial Cell Growth Medium (EGM-2)

o Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Cultrex®)
e CPTH6 hydrobromide (stock solution in DMSO)

o 24-well tissue culture plates
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Calcein AM (for visualization)

Inverted fluorescence microscope

Protocol:

Thaw BME on ice overnight.

Pre-chill a 24-well plate at -20°C for 10 minutes.

Add 250 pL of thawed BME to each well of the chilled plate.

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10°5 cells/mL.

Prepare different concentrations of CPTH6 hydrobromide in EGM-2. Include a vehicle
control (DMSO).

Add 100 pL of the cell suspension to each well containing the solidified BME.

Add 100 pL of the CPTH6 hydrobromide dilutions or vehicle control to the respective wells.
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

After incubation, carefully remove the medium.

Stain the cells with Calcein AM according to the manufacturer's protocol.

Visualize and capture images of the tube network using an inverted fluorescence
microscope.

Quantify tube formation by measuring parameters such as total tube length, number of
junctions, and number of branches using image analysis software (e.g., ImageJ with the
Angiogenesis Analyzer plugin).

Cell Viability Assay (CCK-8)

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b2468327?utm_src=pdf-body
https://www.benchchem.com/product/b2468327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2468327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

This assay determines the effect of CPTH6 hydrobromide on the viability and proliferation of
endothelial cells.

Materials:

HUVECs

EGM-2 medium

CPTHG6 hydrobromide

Cell Counting Kit-8 (CCK-8)

96-well tissue culture plates

Microplate reader

Protocol:

Seed HUVECSs in a 96-well plate at a density of 5 x 103 cells/well in 100 puL of EGM-2.

 Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

o Prepare serial dilutions of CPTH6 hydrobromide in EGM-2.

o Remove the medium from the wells and add 100 pL of the CPTH6 hydrobromide dilutions
or vehicle control.

 Incubate for the desired time period (e.g., 24, 48, or 72 hours).

e Add 10 pL of CCK-8 solution to each well.

 Incubate the plate for 1-4 hours at 37°C.

e Measure the absorbance at 450 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control.
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Wound Healing (Scratch) Migration Assay

This assay measures the effect of CPTH6 hydrobromide on the collective migration of
endothelial cells.

Materials:

HUVECs

o EGM-2 medium

e CPTH6 hydrobromide

o 6-well tissue culture plates

e 200 pL pipette tip or a wound healing assay tool
¢ Inverted microscope with a camera

Protocol:

Seed HUVECSs in a 6-well plate and grow until a confluent monolayer is formed.

o Create a "scratch” or cell-free gap in the monolayer using a sterile 200 pL pipette tip.

o Gently wash the wells with PBS to remove detached cells.

o Add EGM-2 containing different concentrations of CPTH6 hydrobromide or vehicle control.
o Capture images of the scratch at O hours.

 Incubate the plate at 37°C in a 5% CO2 incubator.

o Capture images of the same fields at different time points (e.g., 6, 12, 24 hours).

o Measure the width of the scratch at different points for each condition and time point.

o Calculate the percentage of wound closure relative to the initial scratch area.
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Transwell Invasion Assay

This assay evaluates the effect of CPTH6 hydrobromide on the ability of endothelial cells to
invade through a basement membrane matrix.

Materials:

HUVECs

e Serum-free endothelial basal medium (EBM-2)

o EGM-2 medium (as a chemoattractant)

e CPTH6 hydrobromide

o Transwell inserts (8 um pore size) for 24-well plates
e BME (e.g., Matrigel®)

» Cotton swabs

o Crystal violet staining solution

Protocol:

Thaw BME on ice and dilute with cold serum-free EBM-2.

o Coat the upper surface of the transwell inserts with the diluted BME solution and allow it to
solidify at 37°C for 1 hour.

e Harvest HUVECs and resuspend them in serum-free EBM-2 containing different
concentrations of CPTH6 hydrobromide or vehicle control at a density of 1 x 10”6 cells/mL.

e Add 100 pL of the cell suspension to the upper chamber of the BME-coated inserts.
e Add 600 pL of EGM-2 (containing chemoattractants) to the lower chamber.

e Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.
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 After incubation, remove the non-invaded cells from the upper surface of the membrane with
a cotton swab.

¢ Fix the invaded cells on the lower surface of the membrane with methanol and stain with
crystal violet.

e Count the number of invaded cells in several random fields under a microscope.

Western Blotting for a-tubulin Acetylation and VEGFR2
Phosphorylation

This protocol details the detection of changes in protein acetylation and phosphorylation in
response to CPTH6 hydrobromide.

Materials:

e HUVECs

e CPTH6 hydrobromide

o VEGEF (for stimulating VEGFR2 phosphorylation)

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

 PVDF membranes and transfer apparatus

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-acetylated-a-tubulin, anti-a-tubulin, anti-phospho-VEGFR2
(Tyrl175), anti-VEGFR2, anti-GAPDH (loading control).

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate
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Protocol:
e Seed HUVECs and grow to 80-90% confluency.

o Treat cells with different concentrations of CPTH6 hydrobromide for the desired duration.
For VEGFR2 phosphorylation, serum-starve the cells and then stimulate with VEGF in the
presence or absence of CPTH6.

e Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
e Denature equal amounts of protein by boiling in Laemmli buffer.

o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Wash the membrane again with TBST.
o Detect the protein bands using a chemiluminescent substrate and an imaging system.

e Quantify band intensities using densitometry software and normalize to the loading control
and total protein levels.

Mandatory Visualizations
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Caption: Signaling pathway of VEGF-induced angiogenesis and its inhibition by CPTH6.
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Caption: Workflow for in vitro assessment of CPTH6 hydrobromide's anti-angiogenic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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angiogenesis-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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